2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide is an organic compound that features a pyrrolidine ring substituted with a trifluoroethyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using chloroacetyl chloride and an appropriate base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide moiety to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-ethylacetamide: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but without the pyrrolidine ring.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups but lacks the acetamide and trifluoroethyl functionalities.
Uniqueness
2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide is unique due to the combination of the trifluoroethyl group, pyrrolidine ring, and acetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3N2O/c1-2-16(9(17)5-11)8-3-4-15(6-8)7-10(12,13)14/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBHGVRTLANIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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